
3-(1H-tetrazol-1-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
3-(1H-tetrazol-1-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C14H9N7O2S and its molecular weight is 339.33. The purity is usually 95%.
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Biological Activity
The compound 3-(1H-tetrazol-1-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological implications, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₅N₇O₂S
- Molecular Weight : 393.4 g/mol
This compound features a tetrazole ring and an oxadiazole moiety, both of which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating promising results:
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 µg/mL |
Escherichia coli | 1.0 µg/mL |
Mycobacterium tuberculosis | 0.25 µg/mL |
These findings suggest that the compound could be effective against resistant strains of bacteria, including those responsible for tuberculosis .
Anticancer Activity
The anticancer potential of the compound has been explored in several studies. Notably, compounds with similar structures have shown efficacy against various cancer cell lines:
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 10.0 |
HeLa (Cervical Cancer) | 8.5 |
A549 (Lung Cancer) | 12.0 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Activity
Preliminary studies suggest that the compound may also possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro:
Cytokine | Inhibition (%) |
---|---|
TNF-α | 70% |
IL-6 | 65% |
IL-1β | 60% |
This activity indicates potential therapeutic applications in treating inflammatory diseases .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of similar compounds. Modifications at specific positions on the tetrazole or oxadiazole rings can enhance activity:
- Electron-donating groups (e.g., -OCH₃) at certain positions have been linked to increased anticancer and antimicrobial activities.
- Conversely, electron-withdrawing groups (e.g., -Cl) have been associated with enhanced antifungal properties.
These insights guide future synthetic efforts to develop more potent derivatives .
Case Studies
Several case studies have highlighted the biological efficacy of related compounds:
- Case Study on Antimicrobial Efficacy : A series of oxadiazole derivatives were tested against multidrug-resistant Mycobacterium tuberculosis, with some compounds showing MIC values as low as 0.03 µg/mL, significantly lower than traditional antibiotics .
- Case Study on Anticancer Activity : Research involving a derivative similar to our compound was shown to induce apoptosis in cancer cells through mitochondrial pathways, suggesting a mechanism that could be exploited for therapeutic purposes .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that compounds containing tetrazole and oxadiazole moieties exhibit promising antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have shown activity against various bacterial strains, including drug-resistant Staphylococcus aureus and Escherichia coli . The incorporation of the thiophene group enhances the bioactivity of these compounds.
Case Study:
A study conducted by Luo et al. (2021) synthesized a series of 1,3,4-oxadiazole derivatives which were tested for their antibacterial activity. One compound exhibited a minimum inhibitory concentration (MIC) of 2 μg/ml against S. aureus, indicating strong antibacterial potential .
Anticancer Properties
The compound has also been evaluated for its anticancer properties. Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest .
Case Study:
In a study focusing on the structure-activity relationship (SAR) of oxadiazole derivatives, several compounds demonstrated significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range. The presence of the tetrazole ring was crucial for enhancing the anticancer activity .
Herbicidal Activity
The compound has been investigated for its potential use as a herbicide. Research indicates that tetrazole and oxadiazole derivatives can selectively control weed species without harming crops .
Case Study:
A patent describes the synthesis of N-(1,2,5-oxadiazol-3-yl) and N-(tetrazol-5-yl) carboxamides as effective herbicides. These compounds demonstrated high efficacy in controlling various weed species in agricultural settings .
Properties
IUPAC Name |
3-(tetrazol-1-yl)-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N7O2S/c22-12(9-2-1-3-11(6-9)21-8-15-19-20-21)16-14-18-17-13(23-14)10-4-5-24-7-10/h1-8H,(H,16,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCMQIVHHHTPHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=NN=C(O3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.